- Industrial preparation of phenyl chlorothioformates, Japan, , ,
Cas no 97986-06-6 (3-tert-butylphenyl chlorothionoformate)
97986-06-6 structure
Product Name:3-tert-butylphenyl chlorothionoformate
CAS No:97986-06-6
MF:C11H13ClOS
MW:228.738321065903
CID:61926
PubChem ID:688169
Update Time:2024-03-01
3-tert-butylphenyl chlorothionoformate Chemical and Physical Properties
Names and Identifiers
-
- 3-tert-butylphenyl chlorothionoformate
- 3-(tert-Butyl)phenyl carbonochloridothioate
- O-(3-tert-Butylphenyl)chlorothioformate
- Chlorothioformic acid O-[3-(tert-butyl)phenyl] ester
- O-3-T-BUTYLPHENYLCHLOROTHIOFORMATE
- O-(3-tert-butylphenyl) chloromethanethioate
- O-[3-(1,1-DIMETHYLETHYL)PHENYL]CARBONOCHLORIDOTHIOATE
- m-tert-Butylphenylchlorothioformate
- 3-tert-Butylphenyl chloromethanethioate
- m-tert-Butylphenyl chlorothioformate
-
- Inchi: 1S/C11H13ClOS/c1-11(2,3)8-5-4-6-9(7-8)13-10(12)14/h4-7H,1-3H3
- InChI Key: RVFDGINAGFKENO-UHFFFAOYSA-N
- SMILES: S=C(OC1C=C(C(C)(C)C)C=CC=1)Cl
Computed Properties
- Exact Mass: 228.0375639g/mol
- Monoisotopic Mass: 228.0375639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 41.3Ų
Experimental Properties
- Density: 1.123 g/mL at 25 °C(lit.)
- Boiling Point: 309.4°C at 760 mmHg
- Flash Point: >230 °F
- Refractive Index: n20/D 1.549(lit.)
- PSA: 41.32000
- LogP: 3.88660
3-tert-butylphenyl chlorothionoformate Security Information
- Hazardous Material transportation number:UN 2922 8/PG 2
- WGK Germany:3
- Hazard Category Code: 23/24/25-34
- Safety Instruction: 26-27-36/37/39-45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
3-tert-butylphenyl chlorothionoformate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Hexane
Reference
Production Method 2
Reaction Conditions
Reference
- Removal of thiophosgene in preparation of phenyl chlorothioformates, Japan, , ,
Production Method 3
Reaction Conditions
Reference
- Preparation of phenyl chlorothioformates from carbon disulfide, Japan, , ,
Production Method 4
Reaction Conditions
Reference
- Phenyl chlorothioformates, Federal Republic of Germany, , ,
Production Method 5
Production Method 6
Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene
Reference
- Preparation of deoxynucleosides via homolytic deoxygenation reactions, World Intellectual Property Organization, , ,
Production Method 7
Production Method 8
Reaction Conditions
Reference
- Preparation of phenyl chlorothioformates as intermediates for drugs and agrochemicals, Japan, , ,
Production Method 9
Reaction Conditions
Reference
- Preparation and purification of phenyl chlorothioformates as intermediates for drugs and agrochemicals, Japan, , ,
3-tert-butylphenyl chlorothionoformate Raw materials
- Cytidine, N-acetyl-3′,5′-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-, 2′-[O-[3-(1,1-dimethylethyl)phenyl] carbonothioate]
- 3-Tert-Butylphenol
3-tert-butylphenyl chlorothionoformate Preparation Products
3-tert-butylphenyl chlorothionoformate Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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